molecular formula C19H28N2O B123425 N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide CAS No. 155125-61-4

N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide

Cat. No. B123425
CAS RN: 155125-61-4
M. Wt: 300.4 g/mol
InChI Key: GSHVJFJRMLMIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide, also known as BU10119, is a chemical compound that belongs to the class of opioid receptor agonists. This compound has shown promising results in scientific research as a potential pain relief medication.

Mechanism of Action

N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide acts as an agonist at the mu-opioid receptor, which is located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in the suppression of pain signals. N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide also activates the kappa-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Biochemical and Physiological Effects:
N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has been shown to produce potent analgesic effects in animal models of pain. This compound has also been shown to produce fewer side effects compared to other opioid receptor agonists, such as respiratory depression and physical dependence. N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has also been shown to have a longer duration of action compared to other opioid receptor agonists.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide in lab experiments include its potent analgesic effects, longer duration of action, and fewer side effects compared to other opioid receptor agonists. However, the limitations of using N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the scientific research of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide. One direction is to further investigate the potential use of this compound as a pain relief medication in humans. Another direction is to explore the use of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide in combination with other analgesic agents to enhance its potency and duration of action. Additionally, further research is needed to fully understand the mechanism of action of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide and its potential side effects.

Synthesis Methods

The synthesis of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves the reaction of N-phenylpropanamide with 3-butenylmagnesium bromide, followed by the reaction of the resulting intermediate with 3-methyl-4-piperidone. This synthesis method has been optimized to produce high yields of N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide with high purity.

Scientific Research Applications

N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has been extensively studied in scientific research for its potential use as a pain relief medication. Studies have shown that N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has also been shown to have a longer duration of action and fewer side effects compared to other opioid receptor agonists.

properties

CAS RN

155125-61-4

Product Name

N-(1-(3-Butenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-(1-but-3-enyl-3-methylpiperidin-4-yl)-N-phenylpropanamide

InChI

InChI=1S/C19H28N2O/c1-4-6-13-20-14-12-18(16(3)15-20)21(19(22)5-2)17-10-8-7-9-11-17/h4,7-11,16,18H,1,5-6,12-15H2,2-3H3

InChI Key

GSHVJFJRMLMIJR-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1CCN(CC1C)CCC=C)C2=CC=CC=C2

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC=C)C2=CC=CC=C2

synonyms

N-(1-but-3-enyl-3-methyl-4-piperidyl)-N-phenyl-propanamide

Origin of Product

United States

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